molecular formula C10H14N2O2 B8573517 N-isopropyl-2-methoxy-isonicotinamide

N-isopropyl-2-methoxy-isonicotinamide

Cat. No. B8573517
M. Wt: 194.23 g/mol
InChI Key: BBUBRLUTGWYNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-methoxy-isonicotinamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-2-methoxy-isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-2-methoxy-isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-isopropyl-2-methoxy-isonicotinamide

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methoxy-N-propan-2-ylpyridine-4-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-7(2)12-10(13)8-4-5-11-9(6-8)14-3/h4-7H,1-3H3,(H,12,13)

InChI Key

BBUBRLUTGWYNJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=NC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 19.44 g 2-chloro-N-isopropyl-isonicotinamide (97.86 mmol) as obtainable from example 12, in 165 mL methanol were added 27.82 g NaOMe (489.3 mmol, 5.0 eq) in four equal portions over 60 min. The solution was then heated to 80° C. and the reaction was monitored by HPLC. After 23 h (<2% area starting material 2-chloro-N-isopropyl-isonicotinamide), the mixture was cooled to room temperature and quenched by addition of 200 mL saturated aqueous NH4Cl. The product was extracted three times with 150 mL, in total 450 mL dichloromethane. The combined organic phases were dried over 40 g Na2SO4 (30 min) and filtered. The filter cake was washed with 80 mL dichloromethane. After removal of solvent in a rotary evaporator (40° C., 22 mbar), the crude product (15.856 g, 83% w/w, HPLC purity 93.7% area) was obtained as a white solid.
Quantity
19.44 g
Type
reactant
Reaction Step One
Name
Quantity
27.82 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.